Unlocking Therapeutic Potential: A Technical Guide to Pyrimidine-5-Carboxylate Targets
Unlocking Therapeutic Potential: A Technical Guide to Pyrimidine-5-Carboxylate Targets
For drug discovery researchers and scientists, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutics. Among its many derivatives, pyrimidine-5-carboxylates and their analogs have emerged as a particularly promising class of compounds with the potential to modulate a range of high-value biological targets. This in-depth technical guide provides a comprehensive overview of key therapeutic targets for pyrimidine-5-carboxylate compounds, delving into the scientific rationale for their selection, detailed methodologies for target validation and compound screening, and an exploration of the underlying mechanisms of action.
Dihydroorotate Dehydrogenase (DHODH): A Critical Node in Cancer and Autoimmunity
Scientific Rationale
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1] While most normal, quiescent cells can rely on the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1][2] This metabolic vulnerability makes DHODH an attractive therapeutic target for the treatment of various cancers, particularly hematological malignancies like acute myeloid leukemia (AML), as well as autoimmune disorders such as rheumatoid arthritis.[1][3]
Mechanism of Action of Pyrimidine-Based DHODH Inhibitors
Pyrimidine-5-carboxylate and related pyrimidine-based compounds can be designed to act as competitive inhibitors of DHODH, binding to the enzyme's active site and blocking the conversion of dihydroorotate to orotate.[1] This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn triggers cell cycle arrest, primarily in the S-phase, and ultimately induces apoptosis in rapidly dividing cells.[3] The specificity for proliferating cells provides a therapeutic window, minimizing toxicity to normal tissues.
Experimental Protocols
This assay quantitatively measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).
-
Principle: DHODH reduces DCIP, causing a decrease in absorbance at 600 nm. The rate of this change is proportional to DHODH activity.
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Substrate Solution: Prepare a stock solution of L-dihydroorotic acid (DHO) in the assay buffer.
-
Electron Acceptor: Prepare a stock solution of DCIP in the assay buffer.
-
Enzyme Solution: Use recombinant human DHODH.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DHO solution, and the test pyrimidine-5-carboxylate compound at various concentrations.
-
Initiate the reaction by adding the DHODH enzyme solution.
-
Immediately before reading, add the DCIP solution.
-
Monitor the decrease in absorbance at 600 nm over time using a plate reader.[4]
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
This assay assesses the cytotoxic effects of DHODH inhibitors on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][6]
-
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., AML cell line TF-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carboxylate compound and incubate for 72 hours.[7]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of the compound.
-
Visualization of DHODH Inhibition Pathway and Workflow
Caption: Inhibition of DHODH by pyrimidine-5-carboxylates blocks pyrimidine synthesis, leading to cancer cell death.
Nicotinamide N-methyltransferase (NNMT): A Metabolic Regulator in Diabetes and Obesity
Scientific Rationale
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide, using S-adenosylmethionine (SAM) as the methyl donor.[8] Elevated expression and activity of NNMT have been strongly linked to metabolic diseases such as obesity and type 2 diabetes.[8] Overexpression of NNMT in adipose tissue and the liver is correlated with insulin resistance.[8] The therapeutic rationale is that inhibiting NNMT can rebalance cellular metabolism, improve insulin sensitivity, and reduce fat accumulation.
Mechanism of Action of Pyrimidine-5-Carboxamide NNMT Inhibitors
Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of NNMT.[8] These compounds likely act as nicotinamide mimetics, binding to the active site of NNMT and preventing the methylation of its natural substrate. By inhibiting NNMT, these compounds increase the cellular levels of nicotinamide and SAM, which can lead to an increase in NAD+ levels. Elevated NAD+ is associated with improved mitochondrial function and energy expenditure.
Experimental Protocols
This assay measures the activity of NNMT by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
Principle: The assay uses a coupled-enzyme system where the SAH produced is converted into a fluorescent signal.
-
Detailed Protocol (based on commercially available kits): [9][10]
-
Reagent Preparation:
-
NNMT Assay Buffer.
-
Recombinant human NNMT enzyme.
-
Substrates: Nicotinamide and S-adenosylmethionine (SAM).
-
Detection Reagents: A mix of enzymes and a fluorogenic probe that reacts with SAH.
-
-
Assay Procedure:
-
In a 96-well plate, add the NNMT assay buffer, NNMT enzyme, and the test pyrimidine-5-carboxamide compound.
-
Add nicotinamide to all wells except the background control.
-
Initiate the reaction by adding SAM.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).[10]
-
Stop the reaction (e.g., with isopropyl alcohol).[10]
-
Add the detection reagents and incubate to allow for signal development.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
CETSA can be used to verify the direct binding of the inhibitor to NNMT in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the pyrimidine-5-carboxamide inhibitor or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble NNMT remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble NNMT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
Visualization of NNMT Inhibition and its Metabolic Consequences
Caption: Pyrimidine-5-carboxamides inhibit NNMT, leading to favorable metabolic changes.
Epidermal Growth Factor Receptor (EGFR): A Keystone Target in Oncology
Scientific Rationale
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[11] Overexpression or mutational activation of EGFR is a common driver of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[11] Constitutive activation of EGFR leads to the uncontrolled activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting tumor growth and survival. Therefore, inhibiting EGFR is a well-established and effective strategy in cancer therapy.
Mechanism of Action of Pyrimidine-5-Carbonitrile EGFR Inhibitors
Pyrimidine-5-carbonitrile derivatives have been designed as potent and selective inhibitors of the EGFR tyrosine kinase domain.[12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling molecules. Some derivatives have been specifically designed to target mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.[12]
Experimental Protocols
This assay measures the activity of the EGFR kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used to generate a light signal with luciferase.[13]
-
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[13]
-
Recombinant human EGFR kinase.
-
Substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test pyrimidine-5-carbonitrile compound.[13]
-
Add a mixture of the substrate and ATP to initiate the kinase reaction.[13]
-
Incubate at room temperature for 60 minutes.[13]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[13]
-
Measure the luminescence using a plate reader.[13]
-
-
Data Analysis: Determine the IC₅₀ value of the test compound from a dose-response curve.
-
This technique is used to assess the ability of an inhibitor to block EGFR activation in cancer cells.
-
Principle: Western blotting uses antibodies to detect specific proteins (and their phosphorylation status) in a cell lysate separated by size.
-
Detailed Protocol:
-
Cell Culture and Treatment: Culture EGFR-dependent cancer cells (e.g., A549) and treat them with the pyrimidine-5-carbonitrile inhibitor for a specified time. Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[14]
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of p-EGFR inhibition. Also, probe for total EGFR as a loading control.
-
Visualization of EGFR Signaling and Inhibition
Caption: Pyrimidine-5-carbonitriles block EGFR signaling pathways that drive cancer cell proliferation and survival.
Spleen Tyrosine Kinase (Syk): A Mediator of Allergic and Autoimmune Responses
Scientific Rationale
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[15] It is essential for transducing signals from immune receptors such as the B-cell receptor (BCR) and Fc receptors.[15] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and allergic asthma. Therefore, inhibiting Syk is a promising therapeutic strategy for these conditions.
Mechanism of Action of Pyrimidine-5-Carboxamide Syk Inhibitors
Pyrimidine-5-carboxamide derivatives can be designed to be potent and selective inhibitors of Syk. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of Syk and preventing its activation and the subsequent phosphorylation of downstream signaling molecules. By blocking Syk-mediated signaling, these inhibitors can suppress the activation of immune cells, reduce the production of inflammatory cytokines, and ameliorate the symptoms of autoimmune and inflammatory diseases.
Experimental Protocols
Similar to the EGFR assay, the ADP-Glo™ Kinase Assay can be used to measure the activity of Syk.
-
Principle: Measures the ADP produced from the Syk-catalyzed phosphorylation of a substrate.[16]
-
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer.
-
Recombinant human Syk kinase.
-
Substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure: The procedure is analogous to the EGFR kinase assay described above, with Syk kinase replacing EGFR.
-
Data Analysis: Determine the IC₅₀ value of the test compound from a dose-response curve.
-
This assay evaluates the effect of Syk inhibitors on the activation of B cells.
-
Principle: Cross-linking of the BCR on B cells triggers a signaling cascade that is dependent on Syk. The activation of downstream signaling molecules, such as PLCγ2, can be measured by flow cytometry.
-
Detailed Protocol:
-
Cell Isolation and Treatment: Isolate primary B cells or use a B-cell lymphoma cell line. Pre-incubate the cells with the pyrimidine-5-carboxamide inhibitor.
-
BCR Stimulation: Stimulate the cells with an anti-IgM antibody to cross-link the BCR.
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Flow Cytometry: Stain the cells with a fluorescently labeled antibody against phosphorylated PLCγ2 (a downstream target of Syk).
-
Data Analysis: Analyze the cells by flow cytometry to quantify the level of PLCγ2 phosphorylation. A reduction in phosphorylation in the presence of the inhibitor indicates Syk inhibition.
-
Visualization of Syk Signaling in B-Cells and its Inhibition
Caption: Inhibition of Syk by pyrimidine-5-carboxamides can block B-cell activation and inflammatory responses.
Conclusion
The pyrimidine-5-carboxylate scaffold offers a fertile ground for the development of targeted therapies against a range of diseases. The therapeutic targets highlighted in this guide—DHODH, NNMT, EGFR, and Syk—represent key nodes in pathological processes, and their modulation by pyrimidine-5-carboxylate derivatives has shown significant promise in preclinical and, in some cases, clinical studies. The experimental protocols provided herein offer a robust framework for researchers to validate these targets and screen for novel, potent, and selective inhibitors. As our understanding of the intricate cellular signaling and metabolic pathways continues to grow, so too will the opportunities for leveraging the versatility of the pyrimidine-5-carboxylate core to design the next generation of precision medicines.
References
-
Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(26), 16443-16463. [Link]
-
Lashine, E. S., Ayyad, R. R., & Mahdy, H. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104185. [Link]
-
Abdel-Maksoud, M. S., Ayyad, R. R., & Mahdy, H. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33698-33716. [Link]
- Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
-
Lu, G. T., et al. (2020). Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 63(13), 7014-7033. [Link]
-
Sato, A., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105247. [Link]
-
Mumberg, D., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(14), 2269-2277. [Link]
-
National Journal of Pharmaceutical Sciences. (2023). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]
-
Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(26), 16443-16463. [Link]
-
Li, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Analytical and Bioanalytical Chemistry, 409(1), 235-242. [Link]
-
Zhang, J., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20-26. [Link]
-
BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]
-
Ghosh, S., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(2), 1215-1222. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Assay Genie. (2019). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Coffey, G., et al. (2022). Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs, 31(4), 345-358. [Link]
-
StatPearls Publishing. (2023). Western Blot: Principles, Procedures, and Clinical Applications. [Link]
-
Hancock Lab. (n.d.). Dehydrogenase Assays. [Link]
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15655-15673. [Link]
-
BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. [Link]
-
BPS Bioscience. (n.d.). SYK Assay Kit. [Link]
-
Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6734-6748. [Link]
-
Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Schmees, C., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical Chemistry, 88(12), 6432-6439. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Fensome, A., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(10), 919-924. [Link]
-
Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 7(6), 606-614. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1145. [Link]
-
Tsang, M. D., et al. (2020). Targeting Syk in Autoimmune Rheumatic Diseases. Frontiers in Immunology, 11, 247. [Link]
-
Patsnap Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?[Link]
-
ResearchGate. (2023). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]
-
Norman, M. H., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(5), 798-805. [Link]
-
Martin, R. E., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11257-11271. [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15655-15673. [Link]
Sources
- 1. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abcam.co.jp [abcam.co.jp]
- 10. assaygenie.com [assaygenie.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 16. SYK Kinase Enzyme System [promega.com]
